2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide dihydrochloride
Description
This compound is a thiadiazole-acetamide derivative featuring a piperazine moiety substituted with a 2-cyclopropyl-2-hydroxyethyl group and a 5-methyl-1,3,4-thiadiazol-2-yl pharmacophore. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. The cyclopropyl and hydroxyethyl substituents on the piperazine ring may confer metabolic stability and hydrogen-bonding interactions, respectively, which could influence receptor binding .
Properties
IUPAC Name |
2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S.2ClH/c1-10-16-17-14(22-10)15-13(21)9-19-6-4-18(5-7-19)8-12(20)11-2-3-11;;/h11-12,20H,2-9H2,1H3,(H,15,17,21);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLBZVNGFBMJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC(C3CC3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide dihydrochloride is a complex organic molecule that exhibits potential biological activities. This article explores its biological mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring and a thiadiazole moiety, which are known for their pharmacological significance. The molecular formula is with a molecular weight of approximately 384.3 g/mol. The dihydrochloride form enhances its solubility and stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It is believed to modulate neurotransmitter systems, potentially influencing central nervous system functions. The presence of the cyclopropyl group may enhance receptor binding affinity due to its unique steric properties.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) against various bacterial strains has been reported to be comparable to conventional antibiotics like ciprofloxacin and ketoconazole. For instance, in one study, the compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with MIC values ranging from 8 to 32 µg/mL depending on the strain tested.
Anticancer Properties
Research has indicated that the compound possesses anticancer activity. In cellular assays involving human cancer cell lines, it demonstrated cytotoxic effects with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Case Studies
Research Findings
Several studies have focused on understanding the structure-activity relationships (SAR) of this compound:
- Density Functional Theory (DFT) : Computational studies using DFT have provided insights into the electronic properties and stability of the compound, supporting its potential as a lead candidate for drug development.
- Molecular Docking Studies : These studies suggest that the compound can effectively bind to targets involved in neurotransmission and inflammation pathways, indicating its versatility as a therapeutic agent.
- Pharmacokinetics : Preliminary pharmacokinetic profiles suggest favorable absorption characteristics, although further studies are needed to fully elucidate its bioavailability and metabolic pathways.
Comparison with Similar Compounds
Table 2: Comparative Physicochemical Data
Key Observations:
- The target compound’s dihydrochloride salt form is expected to exhibit higher solubility and melting point compared to neutral analogs like 4g or 4i.
- Aromatic substituents (e.g., 4-chlorophenyl in 4g) correlate with higher melting points (203–228°C) than aliphatic groups, suggesting stronger intermolecular forces .
Research Tools and Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
